molecular formula C6H9ClSn B155458 Stannane, chlorotriethenyl- CAS No. 10008-90-9

Stannane, chlorotriethenyl-

Cat. No.: B155458
CAS No.: 10008-90-9
M. Wt: 235.3 g/mol
InChI Key: OEEKDHUOTUHEEY-UHFFFAOYSA-M
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Description

Stannane, chlorotriethyl- (IUPAC name: triethyltin chloride) is an organotin compound with the molecular formula C₆H₁₅ClSn and a molecular weight of 241.346 g/mol . Its CAS Registry Number is 994-31-0, and it is commonly referred to by synonyms such as Triethyltin chloride or Chlorotriethylstannane. Structurally, it consists of a tin atom bonded to three ethyl groups and one chlorine atom, forming a tetrahedral geometry.

Properties

CAS No.

10008-90-9

Molecular Formula

C6H9ClSn

Molecular Weight

235.3 g/mol

IUPAC Name

chloro-tris(ethenyl)stannane

InChI

InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1

InChI Key

OEEKDHUOTUHEEY-UHFFFAOYSA-M

SMILES

C=C[Sn](C=C)(C=C)Cl

Canonical SMILES

C=C[Sn](C=C)(C=C)Cl

Other CAS No.

10008-90-9

Synonyms

Chlorotrivinylstannane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Physical State
Chlorotriethylstannane C₆H₁₅ClSn 241.346 994-31-0 3 ethyl, 1 chlorine White crystalline
Tetraethylstannane C₈H₂₀Sn 234.954 597-64-8 4 ethyl Liquid
Tributylstannane C₁₂H₂₈Sn 291.06 688-73-3 3 butyl, 1 hydrogen Liquid/Oily
Tetrakis(4-chlorophenyl)stannane C₂₄H₁₆Cl₄Sn 564.913 15799-48-1 4 para-chlorophenyl Solid
Fluorotriphenylstannane C₁₈H₁₅FSn 361.01 379-52-2 3 phenyl, 1 fluorine Solid

Key Observations :

  • Chlorine vs. Fluorine Substituents : Chlorotriethylstannane’s chlorine atom increases its molecular weight compared to fluorinated analogues like fluorotriphenylstannane. The electronegativity of chlorine also enhances its reactivity in substitution reactions .
  • Alkyl vs. Aryl Groups : Tetraethylstannane (fully alkylated) is a liquid, while aryl-substituted stannanes like tetrakis(4-chlorophenyl)stannane are solids due to stronger intermolecular forces .

Computational Studies

Density Functional Theory (DFT) calculations, particularly the PBE0-GD3BJ method, accurately predict the solid-state geometries and ¹¹⁹Sn NMR chemical shifts of hypercoordinated stannanes . For chlorotriethylstannane, these methods predict a tetrahedral geometry with slight distortions due to the chlorine atom’s electronegativity.

Toxicity and Environmental Considerations

  • Chlorotriethylstannane: Classified as hazardous due to its organotin content, which is associated with neurotoxicity. Handling requires strict adherence to safety protocols, including gloveboxes and ventilation .

Q & A

Basic: What synthetic methodologies are commonly employed for chlorotriethenylstannane, and how is purity validated experimentally?

Answer:
Chlorotriethenylstannane is synthesized via controlled reactions between triethyltin precursors and chlorine sources under inert conditions. A key method involves gas-phase reactions at low temperatures (-78°C) to minimize decomposition, as demonstrated in stannane-halogen systems . Analytical validation includes:

  • Elemental Ratios : Sn:H:Cl ratios are determined using combustion analysis or mass spectrometry to confirm stoichiometry .
  • Decomposition Monitoring : Gas chromatography (GC) or FTIR is used to detect byproducts like HCl, which forms during decomposition .
  • Isotopic Analysis : Tin’s natural isotopes (e.g., ^116Sn, ^120Sn) aid in distinguishing reaction pathways via isotopic mass shifts in spectral data .

Advanced: How do steric effects from triethyl groups influence the reaction kinetics of chlorotriethenylstannane in cross-coupling reactions?

Answer:
The bulky triethyl groups impose steric hindrance, slowing nucleophilic substitution but stabilizing intermediates through hyperconjugation. Methodological insights include:

  • Kinetic Studies : Use stopped-flow techniques under varying temperatures to measure activation parameters (ΔH‡, ΔS‡) .
  • Computational Modeling : Density Functional Theory (DFT) simulations compare transition-state geometries with/without substituents, correlating steric bulk with energy barriers .
  • Contradictions in Literature : Discrepancies in reported rate constants may arise from solvent polarity effects or incomplete exclusion of moisture, requiring rigorous inert-atmosphere protocols .

Basic: What safety protocols are critical when handling chlorotriethenylstannane in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (organotin compounds are neurotoxic) .
  • Decomposition Mitigation : Store under inert gas (argon/nitrogen) at -20°C to minimize HCl release .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Spill kits with neutralizing agents (e.g., sodium bicarbonate) must be accessible .

Advanced: How can isotopic labeling and high-resolution FTIR resolve ambiguities in the vibrational spectra of chlorotriethenylstannane?

Answer:

  • Isotopic Substitution : Synthesize ^116Sn-enriched analogs to isolate tin-specific vibrational modes (e.g., Sn-Cl stretching at ~600-850 cm⁻¹) from background noise .
  • Spectral Deconvolution : Use Fourier-transform infrared (FTIR) spectroscopy at resolutions ≤0.001 cm⁻¹ to distinguish overlapping bands in the bending dyad region .
  • Validation : Compare experimental data with quantum mechanical calculations (e.g., anharmonic force fields) to assign spectral lines accurately .

Basic: What are the predominant decomposition pathways of chlorotriethenylstannane, and how are they experimentally detected?

Answer:

  • Pathway 1 : Thermal decomposition yields HCl and ethylene via β-hydride elimination, detectable via GC-MS or conductivity probes .
  • Pathway 2 : Hydrolysis in humid air produces SnO₂ and HCl, monitored by pH indicators or Raman spectroscopy .
  • Mitigation : Conduct stability assays using thermogravimetric analysis (TGA) under controlled humidity .

Advanced: What computational strategies align with experimental NMR data to elucidate the electronic structure of chlorotriethenylstannane?

Answer:

  • DFT/NMR Correlation : Calculate ^119Sn chemical shifts using hybrid functionals (e.g., B3LYP) with solvent-polarizable continuum models (PCM). Compare with experimental NMR to validate Sn-Cl bond polarization .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between Sn-Cl σ* orbitals and adjacent C-H bonds, explaining deshielding trends in NMR .
  • Contradictions : Discrepancies between calculated and observed shifts may arise from dynamic effects (e.g., solvent exchange), requiring explicit solvation models .

Basic: How are impurities in chlorotriethenylstannane quantified, and what thresholds affect experimental reproducibility?

Answer:

  • Chromatographic Methods : Use HPLC with UV-Vis detection (λ = 254 nm) to quantify residual triethyltin chloride (threshold: <0.1 mol%) .
  • Elemental Analysis : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects trace metal contaminants (e.g., Al, Li from synthesis) at ppm levels .
  • Impact on Reactivity : Impurities >1% alter reaction stoichiometry in catalysis, necessitating pre-purification via vacuum distillation .

Advanced: What mechanistic insights into Sn-H bond activation can be derived from comparative studies of chlorotriethenylstannane and its germanium analogs?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D for Sn-H vs. Ge-H bonds in H₂ elimination reactions to probe bond dissociation energies .
  • Spectroscopic Probes : Use X-ray Absorption Near-Edge Structure (XANES) to compare Sn and Ge oxidation states during bond cleavage .
  • Theoretical Challenges : Larger relativistic effects in tin complicate direct comparisons, requiring scalar relativistic corrections in DFT .

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